molecular formula C10H18Cl2N2O B8098468 2-Amino-1-(4-dimethylamino-phenyl)ethanol 2HCl

2-Amino-1-(4-dimethylamino-phenyl)ethanol 2HCl

Cat. No.: B8098468
M. Wt: 253.17 g/mol
InChI Key: JOHKOSYWLOJLDL-UHFFFAOYSA-N
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Preparation Methods

2-Amino-1-(4-dimethylamino-phenyl)ethanol 2HCl can be synthesized by reacting 2-amino-4’-dimethylaminoacetophenone with hydrochloric acid . The reaction conditions typically involve dissolving the reactants in an appropriate solvent and maintaining a controlled temperature to ensure the desired product is formed efficiently. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-1-(4-dimethylamino-phenyl)ethanol 2HCl has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Amino-1-(4-dimethylamino-phenyl)ethanol 2HCl exerts its effects involves its interaction with specific molecular targets and pathways. As a fluorescent probe, it binds to cellular components, allowing researchers to visualize and study cellular processes. Its role as a reagent in organic synthesis involves facilitating chemical reactions through its functional groups, enabling the formation of new compounds.

Comparison with Similar Compounds

Similar compounds to 2-Amino-1-(4-dimethylamino-phenyl)ethanol 2HCl include:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-amino-1-[4-(dimethylamino)phenyl]ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.2ClH/c1-12(2)9-5-3-8(4-6-9)10(13)7-11;;/h3-6,10,13H,7,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHKOSYWLOJLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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